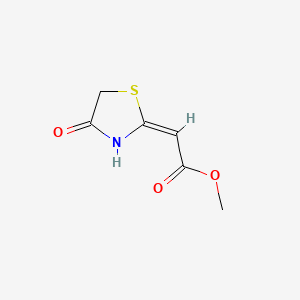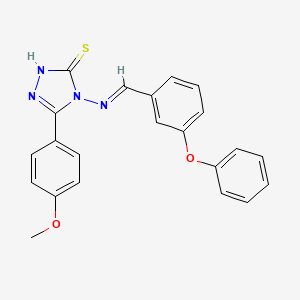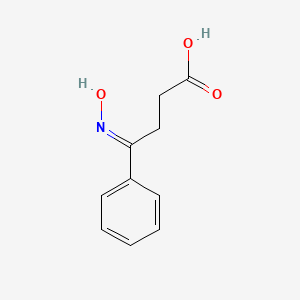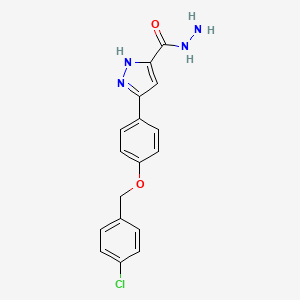
4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C11H8Cl4O5 and a molecular weight of 361.995 g/mol . This compound is known for its unique tricyclic structure, which includes multiple chlorine atoms and methoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves several steps, typically starting with the preparation of the tricyclic core structure. The reaction conditions often include the use of chlorinating agents to introduce the chlorine atoms and methoxylation reactions to add the methoxy groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit inhibitory activity against certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE can be compared with other similar compounds, such as:
- 1,7,8,9-TETRACHLORO-4-METHOXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9-TETRACHLORO-4-HYDROXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9,10,10-HEXACHLORO-4-MEO-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
These compounds share similar tricyclic structures but differ in the functional groups attached, which can lead to variations in their chemical properties and biological activities The uniqueness of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(521
Properties
CAS No. |
31066-42-9 |
|---|---|
Molecular Formula |
C11H8Cl4O5 |
Molecular Weight |
362.0 g/mol |
IUPAC Name |
1,7,8,9-tetrachloro-10,10-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C11H8Cl4O5/c1-18-11(19-2)9(14)3-4(8(17)20-7(3)16)10(11,15)6(13)5(9)12/h3-4H,1-2H3 |
InChI Key |
IQWDOEXTRZOIDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)OC3=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















